![molecular formula C22H18ClN5O2 B2874769 8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 847339-02-0](/img/structure/B2874769.png)
8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring and a purine dione structure. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The purine nucleus is one of the most important and widely exploited heterocyclic rings for the development of bioactive molecules .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the imidazole ring and the attachment of the various substituents. For example, 6-chloro-9H-purine could be used as the starting material, and the appropriate alkyl bromide or benzyl chloride derivatives could be reacted in a solution of DMF under basic conditions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the imidazole ring is known to participate in a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it soluble in polar solvents .科学的研究の応用
Antimicrobial Agent Development
The structural similarity of this compound to known antimicrobial agents suggests potential use in developing new treatments for bacterial and fungal infections. The presence of the imidazo[2,1-f]purine moiety is particularly noteworthy, as it is found in several antimicrobial compounds . Research could explore its efficacy against a range of pathogens, particularly those resistant to current medications.
Chemotherapy Agent Research
Compounds with high nitrogen content, such as this one, have been increasingly studied for their potential as chemotherapy agents . The 1,3-dimethyl-7-phenyl group could interact with biological targets in cancer cells, leading to the development of novel anticancer drugs.
Antifungal Applications
The 1,2,4-triazole derivatives are known for their antifungal properties . This compound could serve as a starting point for synthesizing new derivatives with enhanced antifungal activity, potentially leading to the creation of more effective antifungal medications.
Pesticide Design
The triazole moiety is a common feature in commercial pesticides. Given the structural features of this compound, it could be used to design new pesticides with improved efficacy and safety profiles .
Drug Design and Discovery
As an intermediate in drug synthesis, this compound could be valuable in the design and discovery of new drugs. Its complex structure allows for multiple modifications, which could lead to the development of drugs with various therapeutic applications .
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell division cycle and modulate gene transcription .
Mode of Action
This compound acts as a CDK inhibitor . It interacts with CDKs, inhibiting their activity and leading to changes in the cell cycle and gene transcription . The compound shows a novel CDKs selectivity profile .
Biochemical Pathways
The compound affects the CDK-cyclin complexes that regulate the cell division cycle and gene transcription . By inhibiting CDKs, it disrupts these pathways and their downstream effects .
Pharmacokinetics
Derivatives of similar compounds have shown improved potency, metabolic stability, aqueous solubility, and anti-proliferative activity .
Result of Action
The inhibition of CDKs by this compound leads to changes in the cell cycle and gene transcription . This can result in anti-proliferative effects, making it potentially useful as an anticancer agent .
Safety and Hazards
特性
IUPAC Name |
6-[(2-chlorophenyl)methyl]-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-25-19-18(20(29)26(2)22(25)30)28-13-17(14-8-4-3-5-9-14)27(21(28)24-19)12-15-10-6-7-11-16(15)23/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSVZHLASVCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-chlorobenzyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

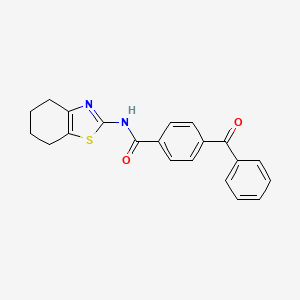
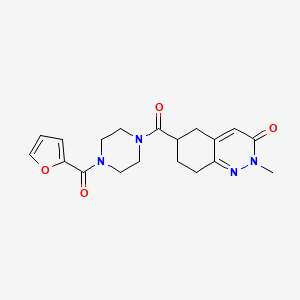

![2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2874693.png)
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2874695.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2874698.png)

![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)
![3-Chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2874703.png)

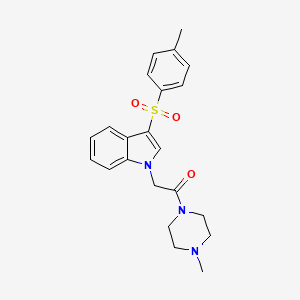
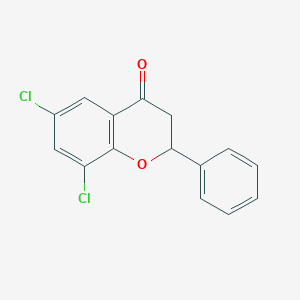
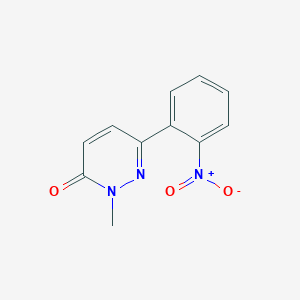
![2-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]benzo[f]chromen-3-one](/img/structure/B2874709.png)